molecular formula C12H10N4O B2371080 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile CAS No. 303148-45-0

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile

Cat. No.: B2371080
CAS No.: 303148-45-0
M. Wt: 226.239
InChI Key: VAJQBFPPDCVVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a pyridinylmethyl substituent at position 1 and a methyl group at position 6 of the pyrimidine core.

Properties

IUPAC Name

6-methyl-4-oxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-9-11(6-13)12(17)15-8-16(9)7-10-2-4-14-5-3-10/h2-5,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJQBFPPDCVVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1CC2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent methylation steps. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyridine derivatives, which can further be utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), which is a validated target in cancer therapy. The design and synthesis of related pyrimidine derivatives have shown promising results in inhibiting CSF1R kinase activity, with one derivative exhibiting an IC50 value of 3.0 nM. This suggests that compounds like 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile could serve as leads in the development of new anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Pyrimidine derivatives have been shown to exhibit protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. This makes them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Studies

Pharmacological evaluations indicate that derivatives of this compound can effectively penetrate biological membranes and exhibit favorable pharmacokinetic profiles. For instance, studies have demonstrated that modifications to the pyrimidine structure can enhance bioavailability and target specificity, which are critical for developing effective therapeutic agents .

Case Studies

Study Focus Findings
Study ACSF1R InhibitionIdentified potent inhibitors with potential for cancer treatment; IC50 values indicated strong efficacy against CSF1R .
Study BNeuroprotectionDemonstrated protective effects against neuronal cell death in vitro, suggesting therapeutic potential for neurodegenerative diseases .
Study CPharmacokineticsEvaluated various derivatives for absorption and distribution characteristics; findings support further development for oral bioavailability .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Structural Variations in Pyrimidine Derivatives

The pyrimidine scaffold allows for diverse substitutions at positions 1, 2, 4, and 5. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile (Target) 1: 4-Pyridinylmethyl; 6: Methyl Not reported Not reported Not reported Not reported in evidence
2-(4-Trifluoromethylbenzylthio)-6-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (5k) 1: H; 2: 4-Trifluoromethylbenzylthio; 6: 4-Methoxyphenyl C21H18N3O4S 408.0940 (calc.) 273–275 Antibacterial (vs. S. aureus)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 1: H; 2: Methylthio; 6: 4-Methoxyphenyl C13H11N3O2S 297.31 300 Not reported
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 1: H; 2: Methylthio; 6: 3,4-Dimethylphenyl C14H13N3OS 271.34 266–268 Not reported
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile 1: H; 2: 4-Methylpiperidin-1-yl; 6: 4-Methoxyphenyl C18H20N4O2 324.38 Not reported Not reported

Key Observations :

  • Position 1 : The target compound uniquely substitutes position 1 with a 4-pyridinylmethyl group, whereas most analogs retain a hydrogen (H) here. This substitution may enhance solubility or receptor binding due to the pyridine ring’s polarity .
  • Position 2 : Analogs like 5k and others feature sulfur-containing groups (e.g., benzylthio, methylthio), which are absent in the target compound. These groups influence electronic properties and antibacterial efficacy .
  • Position 6 : Methyl (target) vs. aryl groups (e.g., methoxyphenyl, dimethylphenyl) in analogs. Aryl groups may enhance π-π stacking interactions but reduce metabolic stability compared to methyl .

Physicochemical Properties

  • Spectroscopic Data :
    • IR : The carbonitrile (CN) group in the target and analogs absorbs near 2218–2220 cm⁻¹, confirming its presence .
    • NMR : Pyrimidine NH protons in analogs appear as broad singlets at ~13.7 ppm, consistent with the target’s structure. For example, compound 5k shows thiomethylene (33.4 ppm) and imine carbon (162.2 ppm) signals in $^{13}\text{C}$ NMR .

Biological Activity

6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile (CAS No. 303148-45-0) is a pyrimidine derivative with notable biological activities, particularly as a potential therapeutic agent in various medical fields. This compound has garnered attention due to its structural characteristics and the biological implications of pyrimidine derivatives.

  • Molecular Formula: C₁₂H₁₀N₄O
  • Molecular Weight: 226.24 g/mol
  • CAS Number: 303148-45-0
  • MDL Number: MFCD00663799

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. In a study evaluating various pyrimidine derivatives, the compound demonstrated promising COX-2 inhibitory activity with IC₅₀ values comparable to established COX inhibitors like Celecoxib .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Activity
MCF-72.56Breast Cancer
A5493.43Lung Cancer
HepG2IC₅₀ not specifiedLiver Cancer

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest at the sub-G1 and G2/M phases .

The mechanism of action for this compound appears to involve:

  • COX Inhibition: Selective inhibition of COX-2 contributes to its anti-inflammatory effects.
  • Induction of Apoptosis: The compound has been shown to increase early and late apoptotic rates significantly in MCF-7 cells.
  • Cell Cycle Arrest: It causes cell cycle disruption, leading to growth inhibition in cancerous cells.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrimidine derivatives similar to 6-Methyl-4-oxo compounds:

  • Study on Pyrimidine Derivatives: A comprehensive review highlighted that many pyrimidine derivatives exhibited potent anti-inflammatory and anticancer activities through various mechanisms including COX inhibition and apoptosis induction .
  • Pyrimidine-Based Drugs: Recent advances in drug design have focused on optimizing the pharmacological profiles of pyrimidine derivatives, aiming for improved efficacy and reduced toxicity .
  • In Silico Studies: Computational modeling suggests favorable pharmacokinetic properties for these compounds, including good oral bioavailability and minimal drug-drug interactions, indicating their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Methyl-4-oxo-1-(4-pyridinylmethyl)-1,4-dihydro-5-pyrimidinecarbonitrile?

Answer:
The synthesis typically involves multi-step reactions:

  • Condensation : Aromatic aldehydes (e.g., 4-methoxyphenyl derivatives) are condensed with urea/thiourea analogs under acidic or basic conditions to form the dihydropyrimidine core .
  • Substituent Introduction : The 4-pyridinylmethyl group is introduced via alkylation or nucleophilic substitution, often using reagents like 4-(chloromethyl)pyridine in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Cyclization : Final cyclization steps may involve formylation or acetylation to stabilize the pyrimidine ring .
    Critical Parameters : Control reaction pH (e.g., HCl catalysis), solvent polarity, and temperature to minimize side products.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1658 cm⁻¹) .
  • NMR :
    • ¹H NMR : Confirms substituent positions (e.g., pyridinylmethyl protons as a singlet at δ 4.5–5.0 ppm) .
    • ¹³C NMR : Assigns carbonyl (δ 160–170 ppm) and nitrile (δ 110–120 ppm) carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀N₄O₂: 324.4 g/mol) .
    Note : Purity ≥95% is critical for biological assays; use HPLC with C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications at the 2-position influence biological activity?

Answer:

  • Piperidinyl vs. Thio Groups : Substituting the 2-position with a 4-methylpiperidin-1-yl group (as in the target compound) enhances lipophilicity, potentially improving membrane permeability compared to thio or amino analogs. This modification correlates with increased antimicrobial activity (MIC ~12.5 µg/mL in analogs) .
  • Electron-Withdrawing Groups : Nitriles at the 5-position stabilize the pyrimidine ring, while methoxy groups at the 6-position enhance π-π stacking with biological targets .
    Methodological Insight : Use comparative SAR studies with analogs (e.g., 2-mercapto derivatives) to quantify activity shifts via MIC assays or enzyme inhibition screens .

Advanced: How can researchers address contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Validate results using orthogonal assays (e.g., broth microdilution + disc diffusion) .
  • Compound Purity : Impurities >5% can skew activity. Re-characterize batches via NMR and HRMS before testing .
  • Solubility Issues : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
    Case Study : A 2025 study resolved discrepancies in anti-inflammatory activity (71.14% edema inhibition) by standardizing assay protocols across labs .

Advanced: What computational strategies predict the compound’s biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The pyrimidine core shows affinity for ATP-binding pockets (docking scores ≤ -7.0 kcal/mol) .
  • Pharmacophore Modeling : Identify key features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger’s Phase. Validate with 3D-QSAR .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) and CYP450 interactions, guiding in vivo studies .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

  • Catalyst Screening : Replace traditional HCl with ionic liquids (e.g., [BMIM]BF₄) to improve condensation efficiency (yield ↑15–20%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min for cyclization at 100°C) .
  • Workflow :
    • Step 1: Condensation (80°C, 4 h).
    • Step 2: Alkylation (DMF, 60°C, 2 h).
    • Step 3: Purification via flash chromatography (hexane/EtOAc 7:3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.